4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide
Description
This compound features a [1,2,4]triazolo[3,2-b][1,3]thiazole core fused with a benzene ring and substituted with methoxy and methyl groups. The sulfonamide group (-SO₂NH-) is attached via an ethyl linker to the triazolothiazole system. Its structure combines aromatic heterocycles and sulfonamide functionality, which are common in bioactive molecules. The methoxy groups likely enhance solubility and influence electronic properties, while the sulfonamide moiety may contribute to hydrogen bonding and target binding .
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-14-12-18(8-9-19(14)29-3)31(26,27)22-11-10-16-13-30-21-23-20(24-25(16)21)15-4-6-17(28-2)7-5-15/h4-9,12-13,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKGSSVBGGYWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is synthesized by the reaction of α-haloketones with thiourea or its derivatives.
Coupling Reactions: The triazole and thiazole rings are then coupled with the benzene sulfonamide moiety through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield 4-formyl-N-{2-[2-(4-formylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide.
Scientific Research Applications
4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to therapeutic effects.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Cellular Pathways: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several classes of triazole- and sulfonamide-containing derivatives (Table 1):
Key Observations :
- The target compound’s triazolothiazole core is distinct from simpler triazoles (e.g., compounds 7–9 in ) but shares sulfonamide and aryl substituents with other bioactive derivatives .
- Methylthio or halogen substituents (e.g., Cl, F) in analogues enhance lipophilicity, whereas methoxy groups in the target compound may improve aqueous solubility .
Comparison :
- The target compound’s synthesis likely involves multi-step reactions, similar to ’s sulfonamide-triazole derivatives, which require sequential coupling and cyclization .
- Photolysis () offers a niche route for triazolothiazoles but may require specialized equipment compared to reflux methods .
Spectroscopic Profiles
Critical IR and NMR data for related compounds (Table 3):
Key Observations :
- The target compound’s sulfonamide group would exhibit νS=O stretches near 1150–1350 cm⁻¹, while the triazole ring may show νC=N near 1600 cm⁻¹, consistent with and .
- Aromatic protons in the methoxyphenyl groups are expected near δ 6.8–7.5, similar to compound 7a .
Inferences :
- Methoxy substituents could modulate pharmacokinetics, improving bioavailability compared to halogenated analogues .
Biological Activity
4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazole-thiazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups in this compound enhances its versatility as a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a methoxy group, a sulfonamide moiety, and fused triazole-thiazole rings. Its molecular formula is , and it has a CAS number of 877642-26-7. The detailed structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H22N4O4S |
| CAS Number | 877642-26-7 |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties. Research indicates that derivatives containing triazole and thiazole rings exhibit significant antitumor activity against various cancer cell lines.
Anticancer Activity
Studies have shown that compounds with similar structural motifs demonstrate moderate to potent anticancer effects. For instance, a related study evaluated several 1,2,3-triazoles and found that those with thiazole fragments exhibited notable activity against melanoma and colon cancer cell lines:
| Compound ID | Disease Type | Cell Line | Log GI50 |
|---|---|---|---|
| 25 | Colon Cancer | KM12 | -5.43 |
| Melanoma | SK-MEL-5 | -5.55 | |
| Breast Cancer | MDA-MB-468 | -5.70 |
These findings suggest that the compound may also possess similar anticancer properties due to its structural characteristics.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors involved in signaling pathways related to tumor growth.
- Influencing Cellular Pathways : The compound may alter pathways associated with apoptosis and inflammation.
Case Studies
Research into similar compounds has highlighted their potential in treating various cancers. For example:
- In a study focusing on triazole derivatives, it was noted that specific modifications enhanced anticancer activity against breast cancer cell lines (MCF-7) significantly.
- Another investigation revealed that compounds with methoxy substitutions showed increased cytotoxicity against leukemia cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
